2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
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Overview
Description
2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is an organic compound belonging to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a diethyl substitution at the 2 and 7 positions and a dione functional group at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione typically involves a multi-step process. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the anthracene core. The diethyl substitution can be introduced through alkylation reactions using appropriate alkyl halides and strong bases. The dione functional group is often introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dione functional group can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione to diols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, diols, and more complex oxidized compounds.
Scientific Research Applications
2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
- 1,4:5,8-Dimethano-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione
Uniqueness
2,7-Diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is unique due to its specific diethyl substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
64167-83-5 |
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Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,7-diethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C18H24O2/c1-3-11-5-7-13-15(9-11)18(20)16-10-12(4-2)6-8-14(16)17(13)19/h5-6,13-16H,3-4,7-10H2,1-2H3 |
InChI Key |
LIIJAADTGFEECC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC2C(C1)C(=O)C3CC(=CCC3C2=O)CC |
Origin of Product |
United States |
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